molecular formula C3H3O2- B077674 Acrylate CAS No. 10344-93-1

Acrylate

Cat. No. B077674
CAS RN: 10344-93-1
M. Wt: 71.05 g/mol
InChI Key: NIXOWILDQLNWCW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acrylates are the salts, esters, and conjugate bases of acrylic acid . They are made from acrylate monomer, which usually comprises of esters which contain vinyl groups . These acrylates contain vinyl groups, that is, two carbon atoms that are double-bonded to each other, and directly attached to the carbonyl carbon of the ester group .


Synthesis Analysis

Acrylates are industrially prepared by treating acrylic acid with the corresponding alcohol in the presence of a catalyst . The reaction with lower alcohols (methanol, ethanol) takes place at 100–120 °C with acidic heterogeneous catalysts . UV cure acrylate monomers are synthesized using different catalysts and appropriate solvents for azeotropic removal of byproducts .


Molecular Structure Analysis

Acrylates are bifunctional in nature: the vinyl group is susceptible to polymerization, hence; the carbonyl group carries myriad functionality using alcohols or amines . The resulting polymers are characterized with a high molecular weight with physical and chemical properties that depend on the lateral substituents of the polymeric chains .


Chemical Reactions Analysis

The kinetics of the radical polymerization process of reacting acrylic monomers is reviewed . Secondary chemical reactions that influence rates greatly at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units are also discussed .


Physical And Chemical Properties Analysis

Acrylates possess very diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness, among others . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .

Safety And Hazards

Acrylates (ethyl acrylate, ethyl methacrylate, and methyl methacrylate) are ingredients found in artificial nail products . Despite evidence of adverse skin, eye, and throat reactions to these chemicals, they continue to be used in nail products .

Future Directions

There is a general trend in creating materials in a more sustainable way . The field of acrylic resin production likewise follows this trend, and the use of biobased monomers is at the forefront of this trend . There are numerous biomass feedstock pathways toward conventional monomers which are now produced mainly from crude oil .

properties

IUPAC Name

prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOWILDQLNWCW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3O2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145858
Record name 2-Propenoic acid, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrylate

CAS RN

10344-93-1
Record name Acrylate anion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10344-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010344931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The monomer or oligomer used in the invention is preferably a monomer or oligomer which has two or more ethylenic unsaturated double bonds and which is addition-polymerized by irradiation with light. The monomer or oligomer may be a compound having at least one addition-polymerizable ethylenic unsaturated group therein and having a boiling point of 100° C. or higher at a normal pressure. Examples thereof include: a monofunctional acrylate and a monofunctional methacryalte such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate and phenoxyethyl (meth)acrylate; polyethylene glycol di(meth)acrylate, polypropylene glycol di(meth)acrylate, trimethylolethane triacrylate, trimethylolpropane tri(meth)acrylate, trimethylolpropane diacrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tetra(meth)acrylate, pentaerythritol tri(meth)acrylate, dipentaerythritol hexa(meth)acrylate, dipentaerythritol penta(meth)acrylate, hexanediol di(meth)acrylate, trimethylolpropane tri(acryloyloxypropyl)ether, tri(acryloyloxyethyl)isocyanurate, tri(acryloyloxyethyl)cyanurate, glycerin tri(meth)acrylate; a polyfunctional acrylate or polyfunctional methacrylate which may be obtained by adding ethylene oxide or propylene oxide to a polyfunctional alcohol such as polymethylolpropane or glycerin and converting the adduct into a (meth)acrylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
trimethylolpropane tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trimethylolpropane diacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
neopentyl glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pentaerythritol tetra(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
pentaerythritol tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
dipentaerythritol hexa(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
dipentaerythritol penta(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hexanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
trimethylolpropane tri(acryloyloxypropyl)ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
ethylenic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
tri(acryloyloxyethyl)isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
tri(acryloyloxyethyl)cyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
glycerin tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
ethylenic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
polyethylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
polypropylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
phenoxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
polyethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
polypropylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21

Synthesis routes and methods II

Procedure details

In the case of an α-chloroacrylate monomer, an acrylate is synthesized by the reaction of acrylic acid chloride with an alcohol corresponding to the ester to be prepared or with its alkali salt, and reacted with chlorine gas to obtain an α, β-dichloropropionate, and then an equimolar amount of quinoline or pyridine is added thereto and the mixture is subjected to distillation under reduced pressure or to refluxing, followed by filtration, extraction and separation by column chromatography, to obtain a desired α-chloroacrylate monomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The monomer or oligomer used in the invention is preferably a monomer or oligomer which has two or more ethylenic unsaturated double bonds and which is addition-polymerized by irradiation with light. The monomer or oligomer may be a compound having at least one addition-polymerizable ethylenic unsaturated group therein and having a boiling point of 100° C. or higher at a normal pressure. Examples thereof include: a monofunctional acrylate and a monofunctional methacryalte such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acryalte and phenoxyethyl(meth)acrylate; polyethylene glycol di(meth)acryalte, polypropylene glycol di(meth)acrylate, trimethylolethane triacrylate, trimethylolpropane tri(meth)acrylate, trimethylolpropane diacrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tetra(meth)acryalte, pentaerythritol tri(meth)acrylate, dipentaerythritol hexa(meth)acryalte, dipentaerythritol penta(meth)acrylate, hexanediol di(meth)acrylate, trimethylolpropane tri(acryloyloxypropyl)ether, tri(acryloyloxyethyl)isocyanurate, tri(acryloyloxyethyl)cyanurate, glycerin tri(meth)acrylate; a polyfunctional acrylate or polyfunctional methacrylate which may be obtained by adding ethylene oxide or propylene oxide to a polyfunctional alcohol such as polymethylolpropane or glycerin and converting the adduct into a (meth)acrylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
trimethylolpropane tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trimethylolpropane diacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
neopentyl glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pentaerythritol tetra(meth)acryalte
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
pentaerythritol tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
dipentaerythritol penta(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hexanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
trimethylolpropane tri(acryloyloxypropyl)ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
ethylenic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
tri(acryloyloxyethyl)isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
tri(acryloyloxyethyl)cyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
glycerin tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
ethylenic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
polyethylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
polypropylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
phenoxyethyl(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
polypropylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21

Synthesis routes and methods IV

Procedure details

100 parts by weight of butyl acrylate, 5 parts by weight of acrylic acid, 0.075 parts by weight of 2-hydroxyethyl acrylate, 0.3 parts by weight of 2,2-azobisisobutyronitrile, and ethyl acetate were added to a reactor vessel equipped with a cooling tube, a nitrogen introducing tube, a thermometer, and a stirrer so that a solution was formed. While nitrogen gas was blown into the solution, the solution was then subjected to a polymerization reaction at 60° C. for 4 hours to give an acrylate copolymer of butyl acrylate, acrylic acid and 2-hydroxyethyl acrylate with a weight average molecular weight of 2,200,000.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,2-azobisisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrylate
Reactant of Route 2
Acrylate
Reactant of Route 3
Acrylate
Reactant of Route 4
Acrylate
Reactant of Route 5
Acrylate
Reactant of Route 6
Acrylate

Citations

For This Compound
1,230,000
Citations
K Nollenberger, J Albers - International journal of pharmaceutics, 2013 - Elsevier
Poly(meth)acrylate coatings for pharmaceutical applications were introduced in 1955 with the launch of EUDRAGIT ® L and EUDRAGIT ® S, two types of anionic polymers. Since then, …
Number of citations: 174 www.sciencedirect.com
O Konuray, X Fernández-Francos, X Ramis, À Serra - Polymers, 2018 - mdpi.com
Acrylate chemistry has found widespread use in dual-curing … The review begins with an introduction to acrylate-based click … and breakthrough research in acrylate dual-curing materials …
Number of citations: 96 www.mdpi.com
W Yao, Y Li, X Huang - Polymer, 2014 - Elsevier
Due to good reactivity of fluorinated (meth)acrylates with other monomers or polymer segments, fluorinated poly(meth)acrylates possess more economical and convenient synthesis …
Number of citations: 174 www.sciencedirect.com
D Guironnet, P Roesle, T Rünzi… - Journal of the …, 2009 - ACS Publications
… In summary, copolymers with unprecedented acrylate incorporations have been prepared. The homooligomerization of acrylate reported has all mechanistic features of an acrylate …
Number of citations: 264 pubs.acs.org
M Morita, H Ogisu, M Kubo - Journal of Applied Polymer …, 1999 - Wiley Online Library
Wetting behavior of perfluoroalkylethyl acrylate (FA)/n‐alkyl acrylate (AA) copolymers with the various length of side chains of the AAs is discussed from a standpoint of surface …
Number of citations: 205 onlinelibrary.wiley.com
GR Tryson, AR Shultz - Journal of Polymer Science: Polymer …, 1979 - Wiley Online Library
… et al. on the kinetics of acrylate photopolymerization to examine the bulk polymerization of … to examine the bulk reaction kinetics of lauryl acrylate and two multifunctional acrylates. …
Number of citations: 334 onlinelibrary.wiley.com
B Neuwald, L Caporaso, L Cavallo… - Journal of the American …, 2013 - ACS Publications
… The stereoselectivity of the first and the second methyl acrylate (MA) insertion into the Pd–Me bond of in situ generated complexes X 1 was investigated by NMR and DFT methods. The …
Number of citations: 64 pubs.acs.org
AF Senyurt, H Wei, CE Hoyle, SG Piland… - Macromolecules, 2007 - ACS Publications
… /acrylate photopolymerization involving acrylate homopolymerization and copolymerization of thiol−ene and thiol−acrylate … with different acrylate concentrations, acrylate conversion was …
Number of citations: 204 pubs.acs.org
KS Anseth, CM Wang, CN Bowman - Polymer, 1994 - Elsevier
The polymerization behaviour of a series of multifunctional methacrylate and acrylate monomers was studied using differential scanning calorimetry to characterize the reaction rate …
Number of citations: 362 www.sciencedirect.com
AK O'Brien, NB Cramer… - Journal of Polymer …, 2006 - Wiley Online Library
… rate of thiol consumption to the acrylate consumption have been previously observed by … acrylate double bond is much faster as compared to the homopolymerization of the acrylate …
Number of citations: 268 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.